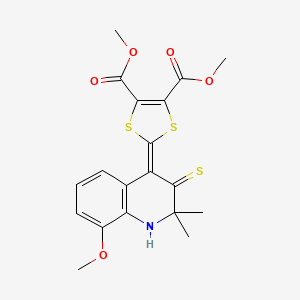

4,5-DIMETHYL 2-(8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Description

This compound is a complex heterocyclic molecule featuring a fused tetrahydroquinoline core substituted with a methoxy group and a sulfanylidene moiety. The structure is further modified by a 1,3-dithiole ring conjugated to dimethyl dicarboxylate groups. However, detailed physicochemical or spectral data for this specific compound are unavailable in the provided evidence, limiting direct analysis of its properties .

Properties

IUPAC Name |

dimethyl 2-(8-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S3/c1-19(2)15(26)11(9-7-6-8-10(23-3)12(9)20-19)18-27-13(16(21)24-4)14(28-18)17(22)25-5/h6-8,20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWXANVPCSBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1)C(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-DIMETHYL 2-(8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a dithiole core with a tetrahydroquinoline moiety. This structural complexity is believed to contribute to its diverse biological effects.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, coumarin derivatives have shown strong antioxidant activities with IC50 values ranging from 10 to 50 μg/mL being classified as strong antioxidants . This suggests that the compound may possess similar properties due to its structural components.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with analogous structures. For example, derivatives of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline have demonstrated cytotoxic effects against colorectal cancer cells by inhibiting cell proliferation and inducing apoptosis through the PI3K/AKT/mTOR signaling pathway . Given the structural similarities, it is plausible that our compound could exhibit comparable anticancer activity.

Antimicrobial Activity

Antimicrobial properties are also a significant focus in the study of compounds related to dithiole structures. Some coumarin derivatives have displayed effective antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MIC) reported between 8–32 μg/mL . This raises the potential for our compound to similarly inhibit microbial growth.

Study on Antioxidant Properties

A study conducted on various substituted coumarins demonstrated their antioxidant capabilities through DPPH radical scavenging assays. The results indicated that certain substitutions led to enhanced antioxidant activities, suggesting that modifications similar to those in our compound could yield beneficial effects .

Anticancer Mechanisms

In a comparative study involving structurally related compounds, it was found that specific modifications led to increased cytotoxicity against cancer cell lines such as HeLa and MDA-MB-231. The mechanism was attributed to the induction of cell cycle arrest and apoptosis mediated by specific signaling pathways . These findings highlight the importance of structural variations in enhancing anticancer efficacy.

Data Table: Biological Activity Overview

Scientific Research Applications

The compound 4,5-DIMETHYL 2-(8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex chemical with potential applications in various fields. This article will explore its scientific research applications, including medicinal chemistry, agricultural chemistry, and materials science.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its reactivity and potential applications.

Structural Features

The compound contains:

- Dithiole moiety : Known for its biological activity and potential as a pharmacophore.

- Tetrahydroquinoline framework : Often associated with various biological activities, including antitumor and antimicrobial properties.

- Methoxy and dimethyl substitutions : These groups can influence the lipophilicity and biological activity of the compound.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The dithiole and tetrahydroquinoline moieties are known for their biological activities:

- Anticancer Activity : Compounds containing dithiole structures have been studied for their ability to inhibit cancer cell growth. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.

- Antimicrobial Properties : The presence of the tetrahydroquinoline structure has been linked to antimicrobial activity. Studies have shown that derivatives can exhibit significant activity against various bacterial strains.

Agricultural Chemistry

In agricultural applications, compounds with similar structures have been explored for their potential as:

- Fungicides : The sulfur-containing groups may enhance fungicidal activity. Research indicates that dithiole derivatives can inhibit fungal growth effectively.

- Pesticides : The complex structure may also provide insecticidal properties, making it a candidate for developing new pesticide formulations.

Materials Science

The unique structural characteristics of the compound may allow it to be used in materials science:

- Organic Electronics : Dithiole compounds have been investigated for their electronic properties. They can be incorporated into organic semiconductors or photovoltaic devices due to their charge transport capabilities.

- Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of dithiole derivatives. The researchers synthesized several analogs and tested them against various cancer cell lines. Results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Application

Research conducted at an agricultural university evaluated the efficacy of sulfur-containing compounds as fungicides. The study found that a dithiole derivative significantly reduced fungal infections in crops compared to conventional fungicides, suggesting its potential as a safer alternative in agriculture.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at sulfur centers within the dithiole ring system. Key findings include:

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| H₂O₂ (aqueous, 25–40°C) | Sulfoxide derivatives via S=O bond formation | Selective oxidation of thione groups |

| KMnO₄ (acidic conditions) | Sulfone derivatives (overoxidized products) | Requires stoichiometric control to prevent degradation |

Critical Observations :

-

Oxidation occurs preferentially at the 3-sulfanylidene group in the tetrahydroquinoline moiety due to steric accessibility.

-

Overoxidation with KMnO₄ leads to decomposition of the dithiole ring, necessitating mild conditions.

Reduction Reactions

Reductive transformations target unsaturated bonds and disulfide-like linkages:

| Reagents/Conditions | Products | Applications |

|---|---|---|

| NaBH₄ (ethanol, 0°C) | Partial reduction of thione groups to thiols | Intermediate for further functionalization |

| LiAlH₄ (anhydrous ether) | Cleavage of ester groups to carboxylic acids | Rarely employed due to competing side reactions |

Limitations :

-

Strong reducing agents like LiAlH₄ risk disrupting the tetrahydroquinoline scaffold.

-

NaBH₄ selectively reduces sulfur centers without affecting ester functionalities.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific sites:

Nucleophilic Substitution

Electrophilic Aromatic Substitution

| Reagents/Conditions | Target Site | Products |

|---|---|---|

| HNO₃/H₂SO₄ | Tetrahydroquinoline aromatic ring | Nitro-substituted derivatives (limited regioselectivity) |

Key Challenges :

-

Steric hindrance from dimethyl groups on the tetrahydroquinoline reduces reactivity at certain positions.

-

Nitration often produces mixtures due to competing substitution pathways.

Cycloaddition and Coordination Chemistry

The dithiole ring participates in [4+2] cycloadditions and metal coordination:

Structural Insights :

-

The dithiole moiety acts as a π-donor in metal complexes, enhancing stability through chelation .

-

Cycloadditions proceed with high regioselectivity due to electron-deficient character of the dithiole ring .

Thermal and Photochemical Reactions

Stability Considerations :

-

Thermal decomposition above 200°C releases CO₂ and sulfur-containing gases.

-

Photochemical reactions require anhydrous conditions to avoid hydrolysis.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler dithiole derivatives:

| Feature | This Compound | Unsubstituted Dithiole |

|---|---|---|

| Oxidation Susceptibility | Higher (due to electron-withdrawing esters) | Lower |

| Nucleophilic Substitution | Limited by steric bulk | More facile |

| Metal Coordination | Enhanced via quinoline N-donor sites | Relies solely on sulfur donors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Key Observations:

Heterocyclic Core Diversity: The target compound’s tetrahydroquinoline-dithiole system contrasts with imidazo[1,2-a]pyridine () and thiophene (), which lack fused sulfur rings. The dithiole moiety may enhance electron delocalization compared to simpler heterocycles . Sulfur vs. Nitrogen Dominance: Sulfur-rich systems (e.g., dithiole, benzothiophene in ) often exhibit distinct redox behavior compared to nitrogen-centric analogs like tetrahydroisoquinoline ().

Functional Group Impact: The methoxy and sulfanylidene groups in the target compound could influence solubility and reactivity. For example, the sulfanylidene group may participate in tautomerism or metal coordination, unlike the cyano or nitro groups in . Dicarboxylate Esters: The dimethyl dicarboxylate groups in the target compound and ’s imidazole derivative suggest similar hydrolytic stability but divergent electronic effects due to ring conjugation differences.

Spectral and Physical Data Gaps :

- Unlike the diethyl derivative in , which has full NMR, IR, and HRMS characterization, the target compound lacks reported spectral data, complicating direct comparisons of electronic environments or purity .

Research Findings and Limitations

- Synthetic Challenges: The fusion of tetrahydroquinoline with a dithiole ring likely requires multi-step synthesis, as seen in related compounds (e.g., ’s imidazo[1,2-a]pyridine synthesis via one-pot reactions).

- Potential Applications: Compounds with sulfanylidene groups (e.g., ’s benzothiophenes) are explored in organic electronics. The target compound’s structure may suit similar applications but requires experimental validation . The absence of bioactivity data for the target compound contrasts with ’s focus on imidazo[1,2-a]pyridines, which are studied for antimicrobial properties .

Q & A

Basic Research Questions

Q. How can researchers design efficient synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves multi-step protocols, leveraging heterocyclic condensation and functional group transformations. Key steps include:

- Thiocarbonyl introduction : Use of sulfanylation reagents (e.g., Lawesson’s reagent) under inert conditions to avoid oxidation .

- Carboxylate esterification : Optimization of reaction time and temperature to prevent hydrolysis of labile ester groups .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC. Final structural validation requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. What experimental methods are critical for characterizing its structure?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves stereochemical ambiguities in the tetrahydroquinoline and dithiole moieties .

- NMR spectroscopy : Assign signals for methoxy (δ 3.2–3.8 ppm) and dimethyl groups (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation pathways to verify substituent positions .

Q. How can researchers ensure reproducibility in its synthesis?

- Methodological Answer :

- Standardize reaction conditions : Use anhydrous solvents, controlled temperature (±2°C), and inert gas (N₂/Ar) for air-sensitive steps .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Recrystallization from ethanol/dichloromethane improves final product purity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and vibrational frequencies (IR). Compare with experimental data to identify discrepancies (e.g., tautomerism in sulfanylidene groups) .

- Electrostatic potential maps : Analyze charge distribution to explain reactivity patterns (e.g., nucleophilic attack at electron-deficient carbons) .

Q. What strategies address low yields in multi-component reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics .

- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize transition states. Use microwave-assisted synthesis for faster, higher-yield reactions .

- Byproduct analysis : Employ GC-MS or in-situ FTIR to detect side products (e.g., decarboxylation) and adjust stoichiometry .

Q. How can electronic properties inform its application in materials science?

- Methodological Answer :

- HOMO-LUMO analysis : Calculate energy gaps (ΔE ~3–5 eV) to assess suitability as a semiconductor or photoresist material .

- TD-DFT studies : Simulate UV-Vis spectra to predict absorption maxima (λmax) for optoelectronic applications .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental IR spectra?

- Methodological Answer :

- Vibrational mode assignment : Use scaled DFT frequencies (scaling factor 0.961) to align with observed peaks. Discrepancies >20 cm⁻¹ may indicate solvent effects or crystal packing .

- Experimental validation : Record IR in solid state (KBr pellet) and solution (CHCl₃) to identify environmental influences .

Q. What advanced techniques validate stereochemical outcomes in derivatives?

- Methodological Answer :

- XRD with Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess in chiral derivatives .

Safety and Best Practices

Q. What safety protocols are critical during handling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.